molecular formula C11H7Cl2NOS2 B4888022 4-(2,3-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

4-(2,3-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4888022
M. Wt: 304.2 g/mol
InChI Key: YYQJHGUHVJZEGO-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dichlorobenzylidene)-2-(methylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and agriculture. This compound is also known as DBMT and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of DBMT is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins involved in inflammation, tumor growth, and bacterial cell wall synthesis. DBMT has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
DBMT has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2). DBMT has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain enzymes and proteins involved in tumor growth. In addition, DBMT has been found to have antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One advantage of using DBMT in lab experiments is its potential as a therapeutic agent for various diseases. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for drug development. However, one limitation of using DBMT in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Future research on DBMT could focus on the following directions:
1. Developing new methods for synthesizing DBMT with higher yield and purity.
2. Studying the mechanism of action of DBMT in more detail to better understand its therapeutic potential.
3. Investigating the potential use of DBMT as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and bacterial infections.
4. Exploring the use of DBMT as a fungicide and insecticide in agriculture.
In conclusion, DBMT is a chemical compound that has shown potential in various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of DBMT has been achieved by various methods, including the reaction of 2-mercaptothiazole with 2,3-dichlorobenzaldehyde in the presence of a base. Another method involves the reaction of 2-mercaptothiazole with 2,3-dichlorobenzyl chloride in the presence of a base. The yield of DBMT obtained from these methods is around 50-60%.

Scientific Research Applications

DBMT has shown potential in various scientific research applications, including medicine and agriculture. In medicine, DBMT has been found to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has been studied for its potential use in the treatment of cancer, inflammatory diseases, and bacterial infections. In agriculture, DBMT has been studied for its potential use as a fungicide and insecticide.

properties

IUPAC Name

(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NOS2/c1-16-11-14-8(10(15)17-11)5-6-3-2-4-7(12)9(6)13/h2-5H,1H3/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQJHGUHVJZEGO-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC2=C(C(=CC=C2)Cl)Cl)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=N/C(=C\C2=C(C(=CC=C2)Cl)Cl)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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